7-Bromo-5-chloro-4-Azaindole
Overview
Description
“7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” is a compound with the molecular formula C7H4BrClN2 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .Chemical Reactions Analysis
While specific chemical reactions involving “7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” are not available, it’s known that similar compounds are used in various chemical reactions .Physical and Chemical Properties Analysis
“7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” has a molecular weight of 231.48 . It has a density of 1.9±0.1 g/cm3, a boiling point of 359.8±37.0 °C at 760 mmHg, and a flash point of 171.4±26.5 °C . It also has a molar refractivity of 49.2±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 123.2±3.0 cm3 .Scientific Research Applications
Synthesis of Heterocycles
- A study by Alekseyev et al. (2015) developed a method for synthesizing heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine, highlighting its utility in constructing complex molecular frameworks (Alekseyev, Amirova, & Terenin, 2015).
Building Blocks for Derivatives
- Figueroa‐Pérez et al. (2006) reported that 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine can serve as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Advanced Intermediate Synthesis
- The work of Baeza et al. (2010) utilized protected 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine in the synthesis of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives, a key step in the total synthesis of natural alkaloids like variolin B (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Fluorescent Material Synthesis
- Cardoza, Das, and Tandon (2019) demonstrated the use of multi-aryl 7-azaindoles synthesized via sequential arylation of 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b] pyridine for potential applications in OLEDs, sensors, and bio-imaging due to their aggregate induced emission properties (Cardoza, Das, & Tandon, 2019).
Structural and Vibrational Analysis
- Morzyk-Ociepa et al. (2018) conducted a detailed study on the crystal structures and vibrational spectra of halogeno-derivatives of 7-azaindole, which includes compounds similar to 7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, providing insights into their molecular behavior (Morzyk-Ociepa, Dysz, Turowska-Tyrk, & Michalska, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
7-Bromo-5-chloro-4-Azaindole, also known as 7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, has been found to target CDK9/Cyclin T and Haspin kinases . These kinases play crucial roles in cell cycle regulation and chromosomal segregation, respectively . Additionally, it has been suggested that this compound may also target Tyrosine Protein Kinase SRC , which is involved in various cellular processes including growth, differentiation, and survival .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it has shown inhibitory potential against CDK9/Cyclin T and Haspin kinases in the nanomolar to low micromolar range .
Biochemical Pathways
The inhibition of CDK9/Cyclin T and Haspin kinases by this compound can affect multiple biochemical pathways. For instance, the inhibition of CDK9/Cyclin T can disrupt the phosphorylation of RNA polymerase II, affecting transcriptional elongation . On the other hand, inhibition of Haspin kinase can interfere with chromosome segregation during mitosis .
Result of Action
The inhibition of CDK9/Cyclin T and Haspin kinases by this compound can lead to various molecular and cellular effects. For instance, it can disrupt cell cycle progression, leading to cell growth arrest . Additionally, it can interfere with chromosome segregation during mitosis, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s bromine and chlorine substituents enhance its binding affinity to these enzymes, facilitating the formation of stable enzyme-inhibitor complexes. Additionally, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine has been shown to interact with various proteins, altering their conformation and activity .
Cellular Effects
The effects of 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This, in turn, affects gene expression patterns and metabolic flux within the cell. Furthermore, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine has been implicated in the regulation of apoptosis and cell proliferation, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and chlorine atoms participate in halogen bonding with amino acid residues in enzyme active sites, enhancing its inhibitory potency. Additionally, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can act as an allosteric modulator, inducing conformational changes in target proteins that affect their activity. These interactions result in the inhibition or activation of enzymatic functions, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At low doses, the compound has been found to selectively inhibit specific kinases without causing significant toxicity. At higher doses, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can alter metabolite levels, leading to changes in cellular energy homeostasis. These metabolic effects are critical for understanding the compound’s broader impact on cellular physiology .
Transport and Distribution
Within cells and tissues, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, while its interactions with transport proteins ensure its proper localization within the cell. Studies have shown that 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can accumulate in certain cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a key determinant of its activity. The compound has been found to localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can be targeted to specific organelles, such as mitochondria, through post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-3-6(9)11-5-1-2-10-7(4)5/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNMQFXKQROQTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(C=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693899 | |
Record name | 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-90-1 | |
Record name | 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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